N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound belonging to the class of sulfonamides and piperidines Known for its intricate structure, this compound is of significant interest in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. This includes the formation of the piperidine ring, introduction of the benzothiazole moiety, and coupling with the sulfonamide group. Specific reaction conditions such as temperature, solvent, and catalysts are meticulously controlled to achieve high yield and purity. Industrial Production Methods : In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors. Process optimization involves ensuring the consistent quality of raw materials, efficient reaction kinetics, and minimal environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions :
Oxidation
: The compound can undergo oxidation reactions, particularly at the piperidine ring or benzothiazole moiety.
Reduction
: Reduction reactions may target the sulfonamide group or the aromatic rings.
Substitution
: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings. Common Reagents and Conditions : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. Conditions often involve polar solvents, controlled temperatures, and sometimes inert atmospheres. Major Products : The primary products depend on the specific reactions but often involve modified versions of the original compound with functional group transformations, such as hydroxylation or halogenation products.
Scientific Research Applications
The compound's multifaceted structure and functional groups make it a valuable molecule in:
Chemistry
: Used as a building block in organic synthesis, it helps in the development of more complex molecules.
Biology
: Its sulfonamide group is known for antimicrobial activity, making it a candidate for studying bacterial inhibition mechanisms.
Medicine
Industry
: Utilized in the synthesis of specialty chemicals, dyes, and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
Effects : The compound interacts with various molecular targets, primarily enzymes or receptors. Molecular Targets and Pathways : Sulfonamides typically inhibit bacterial enzyme dihydropteroate synthase, blocking folate synthesis. The benzothiazole moiety may interact with DNA, interfering with replication processes. Piperidine derivatives often target neurotransmitter receptors, influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds :
N-(4-aminophenyl)sulfonamide derivatives
: These share similar antibacterial properties due to the sulfonamide group.
Benzothiazole derivatives
: Known for their anticancer and antimicrobial activities.
Piperidine carboxamides
: Often explored for their potential as central nervous system agents. Uniqueness : What sets N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide apart is the combination of these moieties in a single molecule, offering a wide range of biological activities and synthetic versatility.
Properties
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-15-12-16(2)21-20(13-15)31-23(26-21)27-11-3-4-18(14-27)22(28)25-10-9-17-5-7-19(8-6-17)32(24,29)30/h5-8,12-13,18H,3-4,9-11,14H2,1-2H3,(H,25,28)(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOWNTKUIOFMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCCC(C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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